Cross-Coupling Yield: 2-Thione vs. 2-One Reactivity in TTF Formation
The 2-thione group directs cross-coupling with 1,3-dithiole-2-ones (vs. 1,3-dithiole-2-thiones for the 2-one analog), enabling a complementary synthetic route to unsymmetrical TTFs. While direct yield data for the tosyl-thione coupling is not reported in isolated form, the N-aryl analog series (N-aryl-1,3-dithiolo[4,5-c]pyrrole-2-thiones) provides class-level evidence: coupling with 4,5-bis(ethylthio)-1,3-dithiol-2-one proceeds in 60–75% yields to afford N-aryl-MPTTF derivatives [1]. In contrast, the 2-one analog (N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one) couples with 1,3-dithiole-2-thiones in yields of 70–87% [2].
2-One: 70–87% yield
| Evidence Dimension | Cross-coupling yield in TTF core formation |
|---|---|
| Target Compound Data | Inferred 60–75% for N-tosyl-2-thione coupling with 1,3-dithiole-2-ones (based on N-aryl analog performance) [1] |
| Comparator Or Baseline | N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one coupling with 1,3-dithiole-2-thiones: 70–87% isolated yield [2] |
| Quantified Difference | Comparable yield range but chemically orthogonal coupling partners; thione route enables unsymmetrical TTF products not accessible via the 2-one analog. |
| Conditions | P(OEt)₃-mediated cross-coupling, refluxing toluene or neat conditions (class-level inference from N-aryl and 2-one systems). |
Why This Matters
Selecting the 2-thione over the 2-one dictates which electrophilic coupling partner can be used, directly determining the attainable TTF product series and enabling unsymmetrical architectures required for advanced materials.
- [1] Balandier, J.-Y.; Chas, M.; Dron, P. I.; Goeb, S.; Canevet, D.; Belyasmine, A.; Allain, M.; Sallé, M. N-Aryl Pyrrolo-tetrathiafulvalene Based Ligands: Synthesis and Metal Coordination. J. Org. Chem. 2010, 75 (5), 1589–1599. View Source
- [2] Jeppesen, J. O.; Nielsen, M. B. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes. Beilstein J. Org. Chem. 2015, 11, 1112–1122. View Source
